molecular formula C12H14N2O2S2 B7583560 5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide

5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide

Cat. No.: B7583560
M. Wt: 282.4 g/mol
InChI Key: OVGVYSSYNAWXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide, also known as ESI-09, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a small molecule inhibitor of RAC1, a protein that plays a key role in cell signaling and cytoskeletal dynamics.

Mechanism of Action

5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide inhibits the activity of RAC1 by binding to a specific site on the protein and preventing it from interacting with its downstream effectors. This leads to a disruption of the signaling pathways that are regulated by RAC1, ultimately resulting in a decrease in cell migration, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells. It has been demonstrated to inhibit the migration and invasion of cancer cells, as well as to induce apoptosis in cancer cells. Additionally, this compound has been shown to protect against ischemic injury in the heart and brain, suggesting that it may have potential therapeutic applications in cardiovascular and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide in lab experiments is its specificity for RAC1. Because it targets a specific site on the protein, it is less likely to have off-target effects on other signaling pathways. Additionally, this compound is a small molecule inhibitor, which makes it easier to administer and study in cells and animal models.
One limitation of using this compound is its potential toxicity. While it has been shown to be well-tolerated in animal models, further studies are needed to determine its safety and potential side effects in humans.

Future Directions

There are several future directions for research on 5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide. One area of interest is its potential therapeutic applications in cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in animal models and humans. Finally, the development of more potent and selective inhibitors of RAC1 may lead to the discovery of new targets for therapeutic intervention in human disease.

Synthesis Methods

The synthesis of 5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide involves a multi-step process that begins with the reaction of 4-methyl-3-pyridinesulfonamide with ethyl bromoacetate to form the intermediate compound this compound. This intermediate is then treated with sodium hydride and methyl iodide to yield the final product, this compound.

Scientific Research Applications

5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide has been shown to have a wide range of potential applications in scientific research. It has been studied for its ability to inhibit the activity of RAC1, which is involved in a variety of cellular processes including cell migration, proliferation, and survival. This compound has been used in studies to investigate the role of RAC1 in cancer, cardiovascular disease, and neurodegenerative disorders.

Properties

IUPAC Name

5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c1-3-10-4-5-12(17-10)18(15,16)14-11-8-13-7-6-9(11)2/h4-8,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGVYSSYNAWXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.